2,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a carboxamide group, as well as a pyrimidinyl ethyl side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the dimethyl groups through alkylation reactions. The carboxamide group is then introduced via an amidation reaction. The pyrimidinyl ethyl side chain is synthesized separately and attached to the furan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrimidinyl ethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted pyrimidinyl ethyl derivatives.
Scientific Research Applications
2,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)furan-3-carboxamide can be compared with other furan carboxamides and pyrimidinyl derivatives. Similar compounds include:
2,5-dimethylfuran-3-carboxamide: Lacks the pyrimidinyl ethyl side chain.
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)furan-3-carboxamide: Lacks the dimethyl groups on the furan ring.
2,5-dimethyl-N-(2-(4-phenylpyrimidin-1(6H)-yl)ethyl)furan-3-carboxamide: Lacks the oxo group on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-10-16(14(2)25-13)19(24)20-8-9-22-12-21-17(11-18(22)23)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPYMNBWOWECKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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